Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Catalog No.
S13986877
CAS No.
M.F
C7H7ClN2O3
M. Wt
202.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Product Name

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate

IUPAC Name

methyl 6-chloro-5-methoxypyrazine-2-carboxylate

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3

InChI Key

LKKPVRFQKHGDJT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1Cl)C(=O)OC

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate is a heterocyclic compound characterized by its pyrazine ring, which is substituted with a chlorine atom and a methoxy group. The molecular formula for this compound is C7H8ClN3O3C_7H_8ClN_3O_3 and it has a molecular weight of approximately 217.61 g/mol. This compound exhibits a melting point in the range of 255-257 °C and a predicted boiling point of approximately 367.1 °C .

The structure of methyl 6-chloro-5-methoxypyrazine-2-carboxylate includes a carboxylate functional group, which contributes to its reactivity and potential biological activity. The presence of the chlorine atom enhances the compound's lipophilicity, while the methoxy group may influence its solubility and reactivity in various chemical environments .

Typical of carboxylate esters and halogenated compounds. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to form the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The compound may undergo reduction to yield amines or other functional groups depending on the reducing agent used.

These reactions are significant for synthesizing derivatives with varied biological activities or for further functionalization in synthetic chemistry .

The synthesis of methyl 6-chloro-5-methoxypyrazine-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis may begin with commercially available pyrazine derivatives.
  • Chlorination: Introduction of the chlorine substituent can be achieved through electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.
  • Carboxylation: Finally, carboxylation can be performed using carbon dioxide under pressure in the presence of a catalyst to yield the final ester product .

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate has several applications:

  • Agricultural Chemicals: It may serve as an active ingredient in crop protection products due to its potential herbicidal or fungicidal properties.
  • Pharmaceutical Intermediates: The compound could be utilized as an intermediate in synthesizing pharmaceuticals that require pyrazine frameworks.
  • Flavoring Agents: Pyrazines are known for their distinctive aromas; thus, this compound might find use in flavoring applications within food industries .

Interaction studies involving methyl 6-chloro-5-methoxypyrazine-2-carboxylate are crucial for understanding its biological effects and safety profile. These studies typically focus on:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways of pests or pathogens.
  • Receptor Binding: Understanding how this compound interacts with biological receptors can provide insights into its mechanism of action.

Such studies are essential for assessing both efficacy and potential toxicity when applied in agricultural settings or as pharmaceutical agents .

Methyl 6-chloro-5-methoxypyrazine-2-carboxylate shares structural similarities with several other compounds, which can provide context for its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylateC7H8ClN3O3Contains an amino group which may enhance biological activity.
Methyl 6-chloropyrazine-2-carboxylateC6H5ClN2O2Lacks methoxy substitution; simpler structure.
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylateC7H7ClN2O3Different substitution pattern affecting reactivity and properties.

The unique combination of functional groups and substitutions in methyl 6-chloro-5-methoxypyrazine-2-carboxylate potentially confers distinct properties compared to these similar compounds, making it an interesting subject for further research and application development .

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

202.0145198 g/mol

Monoisotopic Mass

202.0145198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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